3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide
Acyl-coenzyme A: cholesterol acyltransferase-1 and -2 (ACAT-1 and ACAT-2) catalyze the formation of cholesterol esters from cholesterol and long chain fatty acyl-coenzyme A, and may play a role in the development of atherosclerosis. CAY10485 inhibits human ACAT-1 and ACAT-2 with an IC50 values of 95 and 81 µM, respectively. It also inhibits copper-mediated oxidation of low density lipoproteins by 91% at a concentration of 2 µM.
Brand Name:
Vulcanchem
CAS No.:
615264-62-5
VCID:
VC0027463
InChI:
InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1
SMILES:
C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O
Molecular Formula:
C27H27NO7
Molecular Weight:
477.5 g/mol
3,4-dihydroxy Hydrocinnamic acid (L-Aspartic acid dibenzyl ester) amide
CAS No.: 615264-62-5
Cat. No.: VC0027463
Molecular Formula: C27H27NO7
Molecular Weight: 477.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
Description | Acyl-coenzyme A: cholesterol acyltransferase-1 and -2 (ACAT-1 and ACAT-2) catalyze the formation of cholesterol esters from cholesterol and long chain fatty acyl-coenzyme A, and may play a role in the development of atherosclerosis. CAY10485 inhibits human ACAT-1 and ACAT-2 with an IC50 values of 95 and 81 µM, respectively. It also inhibits copper-mediated oxidation of low density lipoproteins by 91% at a concentration of 2 µM. |
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CAS No. | 615264-62-5 |
Molecular Formula | C27H27NO7 |
Molecular Weight | 477.5 g/mol |
IUPAC Name | dibenzyl (2S)-2-[3-(3,4-dihydroxyphenyl)propanoylamino]butanedioate |
Standard InChI | InChI=1S/C27H27NO7/c29-23-13-11-19(15-24(23)30)12-14-25(31)28-22(27(33)35-18-21-9-5-2-6-10-21)16-26(32)34-17-20-7-3-1-4-8-20/h1-11,13,15,22,29-30H,12,14,16-18H2,(H,28,31)/t22-/m0/s1 |
Standard InChI Key | SNEUAEKNRYBOTP-QFIPXVFZSA-N |
Isomeric SMILES | C1=CC=C(C=C1)COC(=O)C[C@@H](C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O |
SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O |
Canonical SMILES | C1=CC=C(C=C1)COC(=O)CC(C(=O)OCC2=CC=CC=C2)NC(=O)CCC3=CC(=C(C=C3)O)O |
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